Cinnamyl alcohol - d9
Description
Properties
Molecular Formula |
C9HD9O |
|---|---|
Molecular Weight |
143.23 |
Purity |
95% min. |
Synonyms |
Cinnamyl alcohol - d9 |
Origin of Product |
United States |
Synthetic Methodologies for Cinnamyl Alcohol D9
Strategies for Regioselective Deuterium (B1214612) Incorporation
Achieving regioselectivity—the control of where deuterium atoms are placed—is a fundamental challenge in the synthesis of complex deuterated molecules like cinnamyl alcohol-d9. nih.gov Various synthetic strategies are employed to control the location of isotopic labels with high precision.
Deuterium Exchange Reactions with Deuterated Solvents (e.g., D2O)
Hydrogen-deuterium (H/D) exchange reactions are a common method for introducing deuterium into a molecule, often by using a deuterated solvent like deuterium oxide (D2O) as the deuterium source. researchgate.net This approach is particularly effective for replacing acidic protons. In the synthesis of precursors to cinnamyl alcohol-d9, H/D exchange can be used to deuterate the aromatic ring. oup.com The reaction is typically facilitated by an acid or base catalyst. libretexts.org For aromatic compounds, transition metal catalysts such as rhodium, platinum, or palladium can also be used to promote the exchange with D2O, sometimes enhanced by microwave irradiation to improve reaction rates. oup.comacs.orgsemanticscholar.org This method is cost-effective due to the relative affordability of D2O as a deuterium source. oup.com
Catalytic Deuteration Approaches for Alkenes and Carbonyls
Catalytic deuteration is a powerful technique for introducing deuterium across unsaturated bonds, such as those in alkenes (C=C) and carbonyls (C=O). rsc.orgresearchgate.net In the synthesis of cinnamyl alcohol-d9, a key step is the reduction of a deuterated cinnamaldehyde (B126680) precursor. This selective reduction of the aldehyde group can be achieved using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.netresearchgate.netgoogle.com These reagents deliver a deuterium atom to the carbonyl carbon, forming the deuterated alcohol. While catalytic hydrogenation with deuterium gas (D2) is a common method for reducing alkenes, for a molecule like cinnamyl alcohol, care must be taken to selectively reduce the aldehyde without affecting the double bond in the side chain. youtube.com
Multi-Step Synthesis Utilizing Deuterated Precursors
For complex molecules requiring specific labeling patterns, a multi-step synthesis starting from commercially available deuterated building blocks is often the most reliable strategy. researchgate.netuni-rostock.de This approach provides excellent control over the regioselectivity and isotopic purity of the final product. uni-rostock.de A logical starting material for cinnamyl alcohol-d9 would be benzene-d6 (B120219), which provides the fully deuterated aromatic ring. This precursor would then undergo a series of reactions, such as a Friedel-Crafts acylation followed by subsequent steps, to build the three-carbon side chain. Additional deuterium atoms can be introduced at specific steps during this sequence, for instance, by using deuterated reagents in condensation or reduction steps to construct the side chain.
Design and Preparation of Deuterated Starting Materials
The success of a multi-step synthesis is contingent upon the availability of high-purity deuterated starting materials. nih.gov As noted, benzene-d6 is a crucial precursor for the aromatic portion of cinnamyl alcohol-d9. Other necessary deuterated reagents include the reducing agents mentioned previously, such as NaBD4 and LiAlD4, which are used to introduce deuterium at the alcohol carbon. google.com Depending on the chosen synthetic route, other deuterated building blocks might be required to construct the side chain with the remaining deuterium atoms. These materials are often prepared via specific deuteration reactions or are purchased from specialized suppliers of isotopically labeled compounds. nih.gov
Optimization of Reaction Pathways for Deuterium Enrichment and Yield
Optimizing reaction conditions is critical to maximize both the final product yield and the level of deuterium incorporation, known as isotopic enrichment. researchgate.net A primary concern is preventing unintended H/D back-exchange, which can lower the isotopic purity of the product. This requires the rigorous use of anhydrous, deuterated solvents and performing reactions under an inert atmosphere to exclude atmospheric moisture. The choice of catalyst, reaction temperature, and duration must be carefully controlled to balance reaction efficiency with the prevention of side reactions or isotope scrambling. mdpi.com For example, in liquid phase catalytic exchange processes, parameters like temperature and the gas-to-liquid ratio are optimized to enhance deuterium transfer efficiency. mdpi.com
| Parameter | Optimized Condition | Rationale |
| Solvents | Anhydrous, deuterated solvents | Prevents H/D back-exchange with protic solvents, maintaining high isotopic purity. |
| Reagents | High isotopic purity (e.g., D2O >99%) | Ensures the deuterium source is not contaminated with hydrogen, leading to higher enrichment in the product. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Excludes atmospheric moisture (H2O), which can act as a source of hydrogen contamination. |
| Temperature | Reaction-specific | Balances reaction rate with the stability of the deuterated product, minimizing decomposition or isotope scrambling. mdpi.com |
Purification and Isolation Techniques for Isotopic Purity
Following synthesis, the crude product must be rigorously purified to separate the desired deuterated compound from unreacted starting materials, byproducts, and partially deuterated species. moravek.com Standard chromatographic techniques are essential for this process. Column chromatography is often used for initial purification, while high-performance liquid chromatography (HPLC) can provide higher resolution for isolating the final product with high chemical purity. acs.org
After purification, the isotopic purity of cinnamyl alcohol-d9 must be confirmed. This is typically achieved using a combination of analytical methods. rsc.orgrsc.org
| Analytical Technique | Purpose of Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight of the compound and allows for the calculation of isotopic enrichment by analyzing the distribution of isotopologues. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure and, crucially, verifies the specific positions of deuterium incorporation by the absence of signals in the 1H NMR spectrum and the presence of signals in the 2H NMR spectrum. rsc.orgrsc.org |
Advanced Spectroscopic Characterization and Analytical Validation of Cinnamyl Alcohol D9
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For isotopically labeled compounds like Cinnamyl alcohol-d9, various NMR experiments are crucial for confirming the position of deuterium atoms and determining the level of isotopic enrichment.
Quantitative Deuterium NMR (²H NMR) for Enrichment Levels
Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei within a molecule. This technique is instrumental in determining the isotopic enrichment of Cinnamyl alcohol-d9. The ²H NMR spectrum would be expected to show signals corresponding to the positions where deuterium has been incorporated. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.
The quantitative nature of ²H NMR allows for the determination of the percentage of deuterium at each labeled position. By integrating the signals in the ²H NMR spectrum and comparing them to a known internal standard, the precise isotopic enrichment can be calculated. For a highly enriched Cinnamyl alcohol-d9 sample, strong deuterium signals would be observed, confirming successful deuteration.
Interactive Data Table: Expected ²H NMR Data for Cinnamyl Alcohol-d9
| Position | Expected Chemical Shift (ppm) | Description |
| Aromatic (C₆D₅) | ~7.2-7.4 | Signals corresponding to the five deuterium atoms on the phenyl ring. |
| Vinylic (CD=CD) | ~6.2-6.6 | Signals for the two deuterium atoms on the alkene moiety. |
| Methylene (B1212753) (CD₂OH) | ~4.3 | Signal for the two deuterium atoms on the carbon adjacent to the hydroxyl group. |
Proton NMR (¹H NMR) Analysis of Deuterium-Induced Shifts and Coupling
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of Cinnamyl alcohol-d9, the ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions and to observe any isotopic effects on the remaining protons. The spectrum of a highly enriched Cinnamyl alcohol-d9 would show significantly diminished or absent signals at the chemical shifts corresponding to the aromatic, vinylic, and methylene protons of the non-deuterated cinnamyl alcohol.
The presence of deuterium can cause small shifts in the resonance of nearby protons, known as deuterium-induced isotope shifts. Furthermore, the coupling patterns of any residual protons would be affected by the adjacent deuterium atoms. The spin of deuterium (I=1) results in a different splitting pattern compared to protons (I=1/2). For instance, a proton adjacent to a single deuterium atom would appear as a 1:1:1 triplet.
Interactive Data Table: Comparison of ¹H NMR Data for Cinnamyl Alcohol and Expected Observations for Cinnamyl Alcohol-d9
| Proton Position | Cinnamyl Alcohol Chemical Shift (ppm) | Multiplicity | Expected Observation for Cinnamyl Alcohol-d9 |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Significantly reduced or absent signals. |
| Vinylic (CH=CH) | 6.2-6.6 | Multiplet | Significantly reduced or absent signals. |
| Methylene (CH₂OH) | 4.3 | Doublet | Significantly reduced or absent signals. |
| Hydroxyl (OH) | Variable | Singlet | Signal present, potentially shifted slightly. |
Carbon-13 NMR (¹³C NMR) for Structural Confirmation
Interactive Data Table: Expected ¹³C NMR Data for Cinnamyl Alcohol-d9
| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity due to C-D Coupling |
| C1 (Methylene) | ~63 | Quintet |
| C2 (Vinylic) | ~128 | Triplet |
| C3 (Vinylic) | ~131 | Triplet |
| C4 (Aromatic - ipso) | ~136 | Singlet (no directly attached D) |
| C5, C9 (Aromatic - ortho) | ~126 | Triplet |
| C6, C8 (Aromatic - meta) | ~128 | Triplet |
| C7 (Aromatic - para) | ~127 | Triplet |
Mass Spectrometry (MS) for Molecular Identity and Isotopic Abundance
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled standards, it is indispensable for confirming the molecular identity and assessing the isotopic abundance.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of Cinnamyl alcohol-d9, confirming the incorporation of nine deuterium atoms. The expected monoisotopic mass of Cinnamyl alcohol-d9 (C₉HD₉O) would be significantly higher than that of the non-deuterated cinnamyl alcohol (C₉H₁₀O). The high accuracy of HRMS also allows for the assessment of the isotopic purity by detecting the presence of any partially deuterated or non-deuterated species.
Interactive Data Table: HRMS Data Comparison
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Cinnamyl alcohol | C₉H₁₀O | 134.0732 |
| Cinnamyl alcohol-d9 | C₉HD₉O | 143.1296 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides structural information and can be used to confirm the location of the deuterium labels. The fragmentation pathways of Cinnamyl alcohol-d9 would be analogous to those of cinnamyl alcohol, but the resulting fragment ions would have higher masses corresponding to the number of deuterium atoms they retain. By analyzing the m/z values of the fragment ions, the positions of the deuterium atoms on the phenyl ring, the vinylic positions, and the methylene group can be confirmed.
Interactive Data Table: Predicted Key MS/MS Fragment Ions for Cinnamyl Alcohol-d9
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Description |
| 143.13 | [C₉HD₉O - OD]⁺ | 125.11 | Loss of the hydroxyl group. |
| 143.13 | [C₇D₇]⁺ | 98.10 | Tropylium-d7 ion, confirming deuteration of the phenyl ring. |
| 143.13 | [C₆D₅CD]⁺ | 90.09 | Phenyl-d5-methylidyne-d1 cation. |
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for quantitative analysis, providing a high degree of accuracy and precision. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, Cinnamyl alcohol-d9—to a sample containing the natural, non-labeled analyte (the "light" analog). This isotopically labeled compound serves as an internal standard. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample preparation, extraction, and ionization in the mass spectrometer. Any sample loss during these steps affects both the analyte and the internal standard equally, thus preserving their ratio.
The quantification is based on measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled internal standard. For Cinnamyl alcohol (C9H10O), the monoisotopic mass is approximately 134.07 Da. nih.gov The deuterated analog, Cinnamyl alcohol-d9, where nine hydrogen atoms are replaced by deuterium, would have a correspondingly higher mass. By monitoring the distinct mass-to-charge (m/z) ratios of both the light and heavy forms, a precise concentration of the analyte in the original sample can be determined. This method effectively corrects for matrix effects and variations in instrument response.
The application of IDMS is particularly crucial in complex matrices where other quantification methods may suffer from interference or variable recovery. The use of a stable isotope-labeled standard is the cornerstone of this high-specificity analytical technique.
Table 1: Illustrative Data for IDMS Quantitative Analysis This table demonstrates the principle of calculation in an IDMS experiment. The values are hypothetical and for illustrative purposes.
| Parameter | Value |
|---|---|
| m/z of Cinnamyl alcohol [M]+ | 134.1 |
| m/z of Cinnamyl alcohol-d9 [M]+ | 143.1 |
| Concentration of Cinnamyl alcohol-d9 Standard | 10.0 µg/mL |
| Measured Peak Area Ratio (134.1/143.1) | 0.85 |
| Calculated Concentration of Cinnamyl alcohol | 8.5 µg/mL |
Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure based on the vibrations of its chemical bonds. When an atom is replaced by a heavier isotope, such as hydrogen with deuterium, the mass of that part of the molecule increases. This change in mass alters the vibrational frequencies of the bonds involving the isotope, leading to observable shifts in the spectral bands.
In Cinnamyl alcohol-d9, the substitution of hydrogen with deuterium at nine positions would induce significant and predictable shifts in its FT-IR and Raman spectra compared to the unlabeled compound. The most pronounced effects are seen for stretching and bending vibrations directly involving the C-D and O-D bonds. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the stretching frequencies for C-D bonds are expected to appear at significantly lower wavenumbers (cm⁻¹) than the corresponding C-H bonds.
For instance, the C-H stretching vibrations typically observed in the 2850-3100 cm⁻¹ region would be expected to shift to approximately 2100-2300 cm⁻¹ for C-D stretches. Similarly, the O-H stretching band, usually a broad feature around 3200-3600 cm⁻¹, would shift to a lower frequency for an O-D bond. These predictable shifts provide a powerful tool for confirming the successful deuteration of the molecule and for detailed structural assignments in complex spectra.
Table 2: Expected Vibrational Band Shifts for Cinnamyl Alcohol-d9 This table presents theoretically expected shifts based on isotopic substitution principles. It does not represent actual experimental data.
| Vibrational Mode | Typical Wavenumber (Cinnamyl alcohol) | Expected Wavenumber (Cinnamyl alcohol-d9) |
|---|---|---|
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~2250-2325 cm⁻¹ |
| Alkenyl C-H Stretch | ~3010-3040 cm⁻¹ | ~2260-2280 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2100-2200 cm⁻¹ |
| O-H Stretch | ~3200-3600 cm⁻¹ | ~2400-2700 cm⁻¹ (if deuterated) |
Chromatographic Methods for Purity and Isomeric Separation (HPLC, GC)
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical purity and verifying the isomeric integrity of Cinnamyl alcohol-d9. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like cinnamyl alcohol and is a primary tool for determining chemical purity. pepolska.plhpst.cz When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can quantify the main component and detect trace impurities. The isotopic labeling in Cinnamyl alcohol-d9 results in a slight increase in molecular weight, which can sometimes lead to a small but measurable difference in retention time compared to its non-deuterated analog, allowing for their separation and the assessment of isotopic purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity analysis and the separation of isomers. Cinnamyl alcohol exists as cis and trans isomers, and HPLC methods can be developed to resolve these stereoisomers effectively. nih.govresearchgate.netpreprints.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), is commonly employed. While deuteration generally has a negligible effect on retention time in reversed-phase HPLC, the technique is critical for separating the trans-Cinnamyl alcohol-d9 from any potential cis-isomer impurity, ensuring the isomeric purity of the standard.
The validation of these chromatographic methods involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure that the results are reliable for quality control and quantitative applications.
Table 3: Illustrative Chromatographic Conditions for Analysis This table provides example starting parameters for method development and does not represent a validated method for Cinnamyl alcohol-d9.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium, 1 mL/min | Acetonitrile:Water (60:40) |
| Temperature Program/Flow | 100°C (1 min), ramp to 250°C at 10°C/min | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) | UV at 252 nm |
| Purpose | Chemical and Isotopic Purity | Isomeric (cis/trans) Purity |
Applications of Cinnamyl Alcohol D9 in Mechanistic and Biochemical Research
Elucidation of Enzymatic Reaction Mechanisms
The primary enzymatic transformation of cinnamyl alcohol in many biological systems is its oxidation to cinnamaldehyde (B126680), a reaction often catalyzed by alcohol dehydrogenases (ADHs), specifically cinnamyl alcohol dehydrogenase (CAD). wikipedia.orgnih.gov This enzyme-catalyzed oxidation involves the breaking of a C-H bond at the carbinol carbon. Cinnamyl alcohol-d9 is an ideal probe for studying this mechanism.
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is substituted with one of its isotopes. libretexts.org Comparing the reaction rate of cinnamyl alcohol (kH) with that of Cinnamyl alcohol-d9 (kD) provides deep mechanistic insights. princeton.edu
Primary KIE : This is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu In the oxidation of cinnamyl alcohol, the C-H bond on the alcohol-bearing carbon is cleaved. If Cinnamyl alcohol-d9 (with deuterium (B1214612) at this position) is used, a "normal" primary KIE (kH/kD > 1, typically 2-7 for deuterium) indicates that this C-H bond cleavage is part of the slowest step of the reaction. The greater mass of deuterium means more energy is required to break the C-D bond compared to the C-H bond, resulting in a slower reaction. libretexts.org
Secondary KIE : These effects are observed when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For instance, deuteration at the α-carbon can distinguish between different nucleophilic substitution mechanisms (SN1 vs. SN2) by probing changes in hybridization. wikipedia.org In the context of enzyme-catalyzed reactions, secondary KIEs can reveal changes in the substrate's geometry as it binds to the active site and proceeds to the transition state. nih.gov
Solvent KIE : By conducting the enzymatic reaction in heavy water (D₂O) instead of H₂O, researchers can probe the role of proton transfers involving the solvent or exchangeable protons on the enzyme or substrate. nih.gov For alcohol oxidation, this can help determine if the deprotonation of the hydroxyl group is a distinct step or concerted with hydride transfer. nih.gov
Table 1: Illustrative Kinetic Isotope Effect Data for the Oxidation of Cinnamyl Alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) This table presents hypothetical data to demonstrate the application and interpretation of KIE studies.
| KIE Type | Substrate/Solvent Condition | Observed kH/kD | Mechanistic Interpretation |
|---|---|---|---|
| Primary | C1-deuterated Cinnamyl Alcohol-d9 | 6.5 | Indicates that C-H bond cleavage (hydride transfer) is the rate-determining step of the reaction. princeton.edu |
| Secondary | C2-deuterated Cinnamyl Alcohol-d9 | 1.15 | A normal secondary KIE suggests a change in hybridization from sp3 toward sp2 at the adjacent carbon in the transition state. wikipedia.org |
| Solvent | Cinnamyl Alcohol in D₂O | 2.1 | Suggests that proton transfer from the alcohol's hydroxyl group is involved in a rate-limiting step, possibly deprotonation preceding hydride transfer. nih.gov |
The magnitude of the primary KIE is a direct probe of the rate-determining step (RDS). A large primary KIE, as illustrated in Table 1, provides strong evidence that the hydride transfer from the alcohol to a cofactor like NADP+ is the slowest step in the catalytic cycle of cinnamyl alcohol dehydrogenase. wikipedia.orgprinceton.edu This step has the highest energy barrier, and its transition state involves the weakening of the C-H/C-D bond.
Furthermore, KIEs help characterize the structure of the transition state. Theoretical models predict that the KIE value is maximal when the hydrogen is symmetrically shared between the donor (carbon) and acceptor (NADP+) in the transition state. nih.gov By analyzing how the KIE changes with different substrates or under different conditions, researchers can infer the geometry and charge distribution of this fleeting intermediate state.
Secondary KIEs are particularly useful for understanding how the substrate fits and is constrained within the enzyme's active site. nih.govyoutube.com A secondary KIE value different from unity (kH/kD ≠ 1) implies a change in the vibrational environment of the substituted C-H bond between the ground state (free substrate) and the transition state. This change is often due to steric crowding or conformational changes imposed by the enzyme's active site. For example, if binding to the enzyme forces a specific dihedral angle in the cinnamyl alcohol molecule, this constraint will be reflected in the secondary KIE, providing clues about the precise orientation required for catalysis.
Tracing Metabolic Pathways in In Vitro and Ex Vivo Biological Systems
Deuterium's stability and its significant mass difference from hydrogen make Cinnamyl alcohol-d9 an excellent tracer for metabolic studies. fiveable.me Unlike radioactive isotopes, it is non-radioactive and can be readily detected and distinguished from its unlabeled counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com This allows researchers to follow the precise fate of the molecule as it is processed by cells or tissues.
In in vitro models, such as cell cultures, Cinnamyl alcohol-d9 can be introduced into the culture medium to study its uptake and subsequent metabolism. The primary metabolic pathway for cinnamyl alcohol is oxidation to cinnamaldehyde, which can be further oxidized to cinnamic acid. mnms-platform.comfrontiersin.org Other potential reactions include conjugation, such as glycosylation, where a sugar moiety is attached to the alcohol. nih.govnih.gov
When Cinnamyl alcohol-d9 is administered to a cellular system, its metabolites will retain the deuterium label (or a portion of it), making them heavier than the corresponding endogenous molecules. By analyzing cell extracts or the culture medium over time with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can specifically identify and quantify these deuterated metabolites. nih.gov This method provides unambiguous evidence of the biotransformation pathway and can reveal novel metabolites, as the mass difference clearly flags them as originating from the administered deuterated precursor. nih.gov
Table 2: Hypothetical Time-Course Analysis of Cinnamyl Alcohol-d9 Metabolism in a Reconstructed Human Epidermis Model via LC-MS This table illustrates how data from a stable isotope tracing experiment might be presented to show the formation of metabolites over time.
| Time (hours) | Relative Abundance of Deuterated Species (Peak Area) | ||
|---|---|---|---|
| Cinnamyl alcohol-d9 (Parent) | Cinnamaldehyde-d8 (Metabolite 1) | Cinnamic acid-d8 (Metabolite 2) | |
| 0 | 1,000,000 | 0 | 0 |
| 2 | 750,000 | 150,000 | 50,000 |
| 6 | 400,000 | 250,000 | 180,000 |
| 12 | 150,000 | 180,000 | 350,000 |
| 24 | 25,000 | 90,000 | 510,000 |
Ex vivo systems like tissue homogenates or perfused organ models offer a higher degree of biological complexity than isolated cells, retaining more of the native enzymatic machinery and cellular architecture. Using Cinnamyl alcohol-d9 in these systems allows for a more comprehensive mapping of metabolic pathways within a specific tissue, such as the liver or skin. mdpi.com
For example, by perfusing a liver with a medium containing Cinnamyl alcohol-d9, researchers can collect the outflowing perfusate and analyze it for deuterated metabolites. This can identify the full range of Phase I (oxidation) and Phase II (conjugation) metabolites produced by that organ. The distinct mass of the deuterated products ensures that they can be identified with high confidence, even at low concentrations, helping to build a complete picture of how the tissue processes the compound. This technique is crucial for understanding organ-specific metabolism and potential bioactivation pathways. frontiersin.org
Identification and Quantification of Deuterated Metabolites
In metabolic studies, cinnamyl alcohol-d9 provides a clear and distinct marker to track the biotransformation of its parent compound. When introduced into in vitro or in vivo systems, the deuterium-labeled molecules undergo the same enzymatic conversions as their non-deuterated counterparts. The resulting deuterated metabolites can be readily distinguished from their endogenous, non-labeled analogs by mass spectrometry, owing to the mass difference imparted by the deuterium atoms. This distinction is crucial for unambiguously identifying and quantifying the metabolic products of cinnamyl alcohol.
Research on the metabolism of cinnamyl alcohol has identified several key biotransformation pathways, which are expected to be mirrored in the metabolism of cinnamyl alcohol-d9. These pathways primarily involve oxidation and epoxidation. The primary metabolites identified from the incubation of cinnamyl alcohol with human liver microsomes include cinnamic acid-d9 and cinnamaldehyde-d9. frontiersin.org Further enzymatic action can lead to the formation of other deuterated metabolites such as p-hydroxy-cinnamic alcohol-d9, p-hydroxy-cinnamic aldehyde-d9, epoxy cinnamyl alcohol-d9, and epoxy cinnamic aldehyde-d9. frontiersin.org
The identification of these deuterated metabolites is typically achieved using liquid chromatography-mass spectrometry (LC-MS). The chromatographic separation allows for the isolation of individual metabolites from the biological matrix, while the mass spectrometer detects and identifies them based on their specific mass-to-charge ratios. The known mass shift of the deuterated metabolites compared to their natural isotopic forms facilitates their confident identification.
Table 1: Potential Deuterated Metabolites of Cinnamyl Alcohol-d9
| Parent Compound | Metabolite | Biotransformation Pathway |
| Cinnamyl alcohol-d9 | Cinnamic acid-d9 | Oxidation |
| Cinnamyl alcohol-d9 | Cinnamaldehyde-d9 | Oxidation |
| Cinnamyl alcohol-d9 | p-Hydroxy-cinnamic alcohol-d9 | Hydroxylation |
| Cinnamyl alcohol-d9 | p-Hydroxy-cinnamic aldehyde-d9 | Hydroxylation and Oxidation |
| Cinnamyl alcohol-d9 | Epoxy cinnamyl alcohol-d9 | Epoxidation |
| Cinnamyl alcohol-d9 | Epoxy cinnamic aldehyde-d9 | Epoxidation and Oxidation |
This table is generated based on established metabolic pathways of non-deuterated cinnamyl alcohol.
Quantitative analysis of these deuterated metabolites is performed by creating calibration curves using synthesized standards of the deuterated compounds. The area under the curve of the mass spectrometry signal for each metabolite is proportional to its concentration in the sample. This allows for the precise determination of the extent and rate of formation of each metabolic product, providing valuable insights into the biochemical pathways involved in cinnamyl alcohol metabolism.
Application as an Internal Standard in Advanced Bioanalytical Assays
The physicochemical properties of cinnamyl alcohol-d9 are nearly identical to those of its non-deuterated analog, cinnamyl alcohol. This makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry detection. An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte.
The use of a deuterated internal standard like cinnamyl alcohol-d9 significantly enhances the sensitivity and specificity of bioanalytical methods. During sample preparation and analysis, variations can occur due to factors such as extraction efficiency, injection volume, and instrument response. Since the deuterated internal standard behaves almost identically to the analyte of interest throughout these processes, it can effectively compensate for such variations.
By calculating the ratio of the analyte's response to the internal standard's response, the variability is normalized, leading to more precise and accurate measurements. This is particularly crucial when analyzing low concentrations of the analyte, where even minor variations can lead to significant errors. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.
Table 2: Performance Characteristics of a Bioanalytical Method Using a Deuterated Internal Standard
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
This table represents typical validation parameters for bioanalytical methods as per regulatory guidelines.
The specificity of the assay is also improved because the internal standard and the analyte are differentiated by their mass-to-charge ratios in the mass spectrometer. This minimizes the interference from other components in the biological matrix, ensuring that the measured signal is truly representative of the analyte of interest.
Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex and contain numerous endogenous compounds that can interfere with the analysis of a target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.
Cinnamyl alcohol-d9, as a deuterated internal standard, is invaluable for the quantitative analysis of cinnamyl alcohol and its analogs in these complex matrices. Because it co-elutes with the analyte during chromatographic separation and experiences similar matrix effects, the ratio of their signals remains constant, thereby correcting for any signal suppression or enhancement.
This allows for the reliable quantification of cinnamyl alcohol and its related compounds, even at low concentrations, in challenging biological samples. The ability to accurately measure the levels of these compounds is essential for pharmacokinetic studies, toxicological assessments, and understanding their biochemical roles. The use of cinnamyl alcohol-d9 as an internal standard ensures the robustness and reliability of the bioanalytical data generated from such studies.
Computational and Theoretical Studies Involving Cinnamyl Alcohol D9
Quantum Chemical Calculations for Kinetic Isotope Effect Prediction
Quantum chemical calculations are a cornerstone for predicting and understanding kinetic isotope effects (KIEs). For cinnamyl alcohol-d9, these calculations would elucidate how the substitution of nine hydrogen atoms with deuterium (B1214612) alters reaction rates. This is primarily achieved by modeling the potential energy surface of a reaction and analyzing the vibrational properties of both the reactant and the transition state.
Transition State Theory and Tunneling Contributions
Transition State Theory (TST) provides a fundamental framework for calculating reaction rates. Within this theory, the KIE is largely determined by the differences in vibrational zero-point energies between the light and heavy isotopologues at the transition state. For a reaction involving cinnamyl alcohol-d9, computational models would be used to locate the transition state structure and calculate its properties.
Molecular Dynamics Simulations of Deuterated Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and thermodynamics of molecules over time. For cinnamyl alcohol-d9, MD simulations could provide insights into how deuteration affects its physical properties and interactions in condensed phases.
Simulations would involve creating a force field for cinnamyl alcohol-d9, which parameterizes the interactions between atoms. By running simulations of the molecule in various solvents or as part of a larger system (e.g., a lipid bilayer), researchers could investigate properties such as:
Solvation dynamics: How does the change in mass and vibrational properties affect the way solvent molecules organize around cinnamyl alcohol-d9?
Diffusion rates: Is the diffusion of the deuterated molecule slower than its non-deuterated counterpart?
Conformational preferences: Does deuteration lead to any subtle changes in the preferred three-dimensional structure of the molecule?
In Silico Modeling of Enzyme-Substrate Complexes with Deuterated Substrates
Given that cinnamyl alcohol is a substrate for enzymes such as cinnamyl alcohol dehydrogenase, in silico modeling of the enzyme-substrate complex with cinnamyl alcohol-d9 would be highly informative. Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations would be employed.
Molecular Docking: This technique would predict the preferred binding orientation of cinnamyl alcohol-d9 within the active site of an enzyme. While the static binding pose is unlikely to be significantly affected by deuteration, this is a crucial first step for more advanced simulations.
QM/MM Simulations: These hybrid methods would allow for a detailed study of the enzymatic reaction mechanism. A small, quantum mechanical region (the substrate and key active site residues) would be treated with high-level quantum chemistry, while the rest of the protein and solvent would be modeled using classical molecular mechanics. This approach would be invaluable for accurately predicting the KIE in the context of the enzyme's complex environment and for understanding how enzyme dynamics might influence the reaction.
Future research utilizing these computational methodologies will be critical to unraveling the subtle yet significant impacts of isotopic substitution on the chemical and biological behavior of cinnamyl alcohol-d9.
Future Research Directions and Emerging Applications of Deuterated Cinnamyl Alcohol
Development of Novel and Sustainable Synthetic Methodologies
The demand for deuterated compounds, including cinnamyl alcohol-d9, is growing across various scientific fields, from drug development to materials engineering. researchgate.net This has spurred the development of more efficient, cost-effective, and environmentally benign synthetic methods. Traditional approaches for synthesizing deuterated compounds often rely on expensive metal catalysts, harsh reaction conditions, or require the preparation of elaborate precursors. acs.org
Future research will likely focus on developing sustainable and scalable routes to deuterated compounds like cinnamyl alcohol-d9. researchgate.net Key areas of development include:
Biocatalysis: The use of enzymes offers a promising green alternative to traditional chemical synthesis. acs.orgresearchgate.net Biocatalytic methods can achieve high chemo-, enantio-, and isotopic selectivity under mild, ambient conditions. researchgate.net For instance, developing enzymatic systems that utilize D₂O as the deuterium (B1214612) source can provide an economical and environmentally friendly pathway for deuteration. nih.gov Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for example, have been shown to be effective in the deuteration of aldehydes, a key precursor to cinnamyl alcohol. acs.org
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. nih.govcolab.ws This technology allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. Flow systems can also facilitate the use of heterogeneous catalysts, which can be easily separated and recycled, further enhancing the sustainability of the process. nih.gov
Photocatalysis: Light-driven reactions represent another frontier in sustainable synthesis. researchgate.net Photocatalyst-free approaches using visible light to incorporate deuterium into organic molecules are being explored. researchgate.net These methods offer the potential for highly efficient deuteration under mild conditions without the need for expensive and often toxic metal catalysts. researchgate.net
| Methodology | Advantages | Challenges | Future Outlook |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established protocols | Harsh conditions, expensive reagents, waste generation acs.org | Optimization for milder conditions and reduced environmental impact |
| Biocatalysis | High selectivity, mild conditions, sustainable acs.orgresearchgate.net | Enzyme stability and availability, substrate scope | Discovery and engineering of novel enzymes for broader applications acs.org |
| Flow Chemistry | Precise control, scalability, improved safety nih.govcolab.ws | Initial setup cost, potential for clogging | Integration with other sustainable technologies like electrochemistry colab.ws |
| Photocatalysis | Mild conditions, use of renewable energy researchgate.net | Catalyst stability, reaction scalability | Development of robust and recyclable photocatalysts researchgate.net |
Integration of Deuterated Tracers in Multi-Omics (e.g., Metabolomics, Lipidomics)
Deuterated compounds like cinnamyl alcohol-d9 are invaluable tools in "multi-omics" studies, which involve the comprehensive analysis of various biological molecules. The use of stable isotope-labeled tracers allows for the direct investigation of nutrient distribution, metabolism, and the fate of metabolites. nih.gov
In metabolomics , deuterated tracers can help elucidate complex metabolic pathways. By introducing a deuterated substrate into a biological system, researchers can track its conversion into various metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This provides a dynamic view of metabolic fluxes and can reveal how these pathways are altered in disease states.
Lipidomics , the large-scale study of lipids, also benefits significantly from the use of deuterated tracers. For example, tracer-based lipidomics using deuterium-labeled fatty acids has been employed to investigate cellular lipid homeostasis and identify disease-specific biomarkers. researchgate.netnih.gov While ¹³C-labeled tracers are often preferred to avoid issues with deuterium exchange, deuterated tracers remain a cost-effective and widely used option. nih.gov
Future research in this area will likely focus on:
Developing more sophisticated analytical workflows for processing complex multi-omics data.
Applying these techniques to a wider range of biological systems and diseases.
Combining data from different omics platforms to create more comprehensive models of cellular function.
Advanced Spectroscopic Techniques for In Situ Deuterium Monitoring
The ability to monitor deuterium incorporation and distribution in real-time and in situ is crucial for many applications of cinnamyl alcohol-d9. Advanced spectroscopic techniques are continually being developed and refined to provide more sensitive and spatially resolved information.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for in situ deuterium monitoring. nih.govresearchgate.netrsc.org The large mass difference between hydrogen and deuterium results in significant shifts in vibrational frequencies, allowing for the clear differentiation of deuterated and non-deuterated species. copernicus.org FTIR can be used for on-line determination of deuterium content in various samples, including water, which is often used as a deuterium source in synthesis. nih.govresearchgate.netrsc.org This technique has the advantage of being non-destructive and capable of providing real-time data. nih.govresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for deuterium analysis. While less sensitive than mass spectrometry, NMR provides detailed information about the specific location of deuterium atoms within a molecule. nih.gov Time-resolved ²H NMR spectroscopy can be used to monitor reaction kinetics and gain mechanistic insights. rsc.org Recent advancements in Deuterium MRI (DMRI), also known as Deuterium Metabolic Imaging (DMI), have shown great promise for non-invasively tracking the metabolic fate of deuterated substrates in living organisms. nih.govmdpi.com
Other techniques such as Laser-Induced Breakdown Spectroscopy (LIBS) and Nuclear Reaction Analysis (NRA) are also being explored for in situ deuterium retention studies, particularly in materials science applications. polimi.it
Future directions in this field include:
Improving the sensitivity and spatial resolution of existing techniques.
Developing novel spectroscopic methods for imaging deuterium distribution at the subcellular level.
Integrating spectroscopic data with other analytical techniques to provide a more complete picture of dynamic processes.
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| FTIR Spectroscopy | Vibrational frequency shifts due to isotopic mass difference. copernicus.org | Non-destructive, real-time analysis, suitable for in situ measurements. nih.govresearchgate.netrsc.org | Lower sensitivity compared to mass spectrometry. |
| NMR Spectroscopy | Nuclear spin properties of deuterium. | Provides detailed structural information on deuterium location. nih.gov | Lower sensitivity, longer acquisition times. nih.gov |
| Mass Spectrometry | Mass-to-charge ratio difference between deuterated and non-deuterated molecules. | High sensitivity and accuracy. nih.gov | Typically requires sample destruction, not ideal for in situ monitoring. |
| LIBS/NRA | Laser-induced plasma emission or nuclear reactions. polimi.it | Surface-sensitive, elemental analysis. polimi.it | Specialized equipment required, may not be suitable for all sample types. |
Expansion of Kinetic Isotope Effect Studies to Novel Biocatalytic Systems
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in enzymatic reactions. The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, providing valuable insights into the transition state of the reaction.
The application of KIE studies to novel biocatalytic systems is an active area of research. By using deuterated substrates like cinnamyl alcohol-d9, researchers can probe the mechanisms of enzymes involved in its metabolism. This information is crucial for:
Enzyme engineering: Understanding the mechanism of an enzyme allows for its rational redesign to improve its activity, stability, or substrate specificity.
Drug design: Deuterated drugs often exhibit improved pharmacokinetic profiles due to the KIE, leading to slower metabolism and longer half-lives. nih.gov KIE studies can help predict which positions in a drug molecule are most susceptible to metabolic attack and would therefore benefit from deuteration.
Understanding biological processes: KIEs can be used to dissect complex biological pathways and identify rate-limiting steps.
Future research will involve applying KIE studies to a wider range of enzymes and biocatalytic systems, including those involved in the synthesis and degradation of complex natural products and pharmaceuticals. researchgate.netnih.gov
Applications in Environmental Fate and Transformation Studies (non-ecological risk assessment)
Understanding the environmental fate and transformation of organic compounds is essential for assessing their potential impact. Deuterated compounds like cinnamyl alcohol-d9 can serve as valuable tracers in these studies.
By introducing a known amount of the deuterated compound into a model environmental system (e.g., soil, water), researchers can track its degradation and transformation over time. The use of a labeled compound allows for its unambiguous detection and quantification, even in complex environmental matrices. This information can be used to:
Determine the rates of abiotic and biotic degradation processes.
Identify major transformation products.
Elucidate the pathways of environmental degradation.
While cinnamyl alcohol itself is not considered persistent or bioaccumulative, such studies on its deuterated analogue can provide a model for understanding the environmental behavior of related aromatic alcohols. nih.gov
Future research in this area could involve:
Using cinnamyl alcohol-d9 to study the co-metabolism of aromatic compounds by microbial communities.
Investigating the influence of environmental factors (e.g., temperature, pH, nutrient availability) on the degradation of cinnamyl alcohol.
Developing analytical methods for the simultaneous detection of the parent compound and its transformation products in environmental samples.
Q & A
Q. What are the primary methodological approaches for synthesizing cinnamyl alcohol-d9 in catalytic hydrogenation systems?
Synthesis of cinnamyl alcohol-d9 typically involves selective hydrogenation of cinnamaldehyde-d9 using heterogeneous catalysts. Key factors include catalyst composition (e.g., Pt, Ru, or non-precious metals like Ni-Cu alloys), support materials (e.g., graphitic carbon nitrides), and reaction conditions (temperature, pressure, solvent). For example, graphitic carbon nitride catalysts (e.g., C3N4-6) achieved 90% conversion of cinnamyl alcohol-d9 at 0.17 mmol/min·gcat under optimized conditions . Researchers should prioritize catalyst characterization (e.g., CO₂ desorption profiles for basic site analysis) and thermodynamic limitations (e.g., equilibrium constraints at ~95% conversion) .
Q. How do enzymatic pathways involving cinnamyl alcohol dehydrogenases (CADs) influence isotopic labeling in plant systems?
CAD enzymes catalyze the reduction of cinnamyl alcohol precursors in lignin biosynthesis. Isotopic labeling studies (e.g., deuterium incorporation in cinnamyl alcohol-d9) require understanding CAD isoform specificity. For instance, Prunus mume CAD isoforms (PmCADs) exhibit distinct subcellular localization and activity profiles, affecting labeling efficiency in floral scent compounds . Methodologically, real-time qPCR and heterologous expression in E. coli (e.g., for ZmCAD4 in maize) are critical for validating enzyme kinetics and isotopic incorporation .
Q. What analytical techniques are validated for quantifying cinnamyl alcohol-d9 in complex matrices like biopesticides?
Gas chromatography (GC) with SPE clean-up (HLB cartridges) is validated for cinnamyl alcohol-d9 quantification, achieving LOQs of 0.067 mg/L and recovery rates >82% . NMR spectroscopy (e.g., benchtop systems like Spinsolve) enables real-time monitoring of deuteration efficiency in flow reactors, with spectral resolution distinguishing deuterated vs. hydrogenated products (Figure 1, ).
Advanced Research Questions
Q. How can catalyst design resolve contradictions in hydrogenation selectivity between precious and non-precious metal systems?
Precious metals (e.g., Pt nanoparticles in H-Cube® reactors) show high selectivity (>90%) for cinnamyl alcohol-d9 but suffer from cost and scalability issues . Non-precious alternatives (e.g., Co-Fe oxides) exhibit lower selectivity (~70%) due to competing pathways (e.g., hydrocinnamaldehyde formation). Advanced characterization (e.g., TPD, XAS) and promoter addition (e.g., K or CeO₂) can modulate electronic properties to enhance selectivity . For example, C3N4-6 catalysts achieved 95.5% selectivity by optimizing weak basic sites (CO₂ desorption at ~200°C) .
Q. What experimental strategies address discrepancies in microbial biosynthesis yields of cinnamyl alcohol-d9?
Microbial systems (e.g., E. coli engineered with PAL, 4CL, and CAR) face yield limitations (~166 mg/L cinnamyl acetate) due to substrate inhibition and enzyme promiscuity . Modular metabolic engineering—such as dynamic control of phenylalanine pools and orthogonal acyltransferases—can mitigate these issues. For instance, substrate molar ratios >1:3 (alcohol:acid) increased ester conversion to 87.89% in solvent-free enzymatic systems .
Q. How do thermodynamic and kinetic controls influence isotopic labeling efficiency in carboxymethylation reactions?
Carboxymethylation with dimethyl carbonate over C3N4 catalysts is thermodynamically constrained (~95% maximum conversion), necessitating kinetic optimization via reaction time and temperature. For cinnamyl alcohol-d9, initial reaction rates (0.17 mmol/min·gcat) and selectivity (>95% at 50% conversion) are achievable with C3N4-6, as shown in Table 4 . Isotopic labeling studies should integrate online NMR (e.g., Spinsolve) to track deuteration kinetics in flow reactors (Figure 2, ).
Methodological Recommendations
- Catalyst Screening : Use combinatorial libraries (e.g., graphitic carbon nitrides with varying N/C ratios) and high-throughput reactors (e.g., H-Cube®) for rapid evaluation .
- Enzyme Engineering : Apply CRISPR/Cas9 for CAD isoform knockout in plants (e.g., Nicotiana tabacum) to study isotopic flux in lignin pathways .
- Data Validation : Cross-validate GC/NMR results with isotopic dilution assays to account for matrix effects in biopesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
